Triethoxy[4-(trifluoromethyl)phenyl]silane

Catalog No.
S1900886
CAS No.
188748-63-2
M.F
C13H19F3O3Si
M. Wt
308.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethoxy[4-(trifluoromethyl)phenyl]silane

CAS Number

188748-63-2

Product Name

Triethoxy[4-(trifluoromethyl)phenyl]silane

IUPAC Name

triethoxy-[4-(trifluoromethyl)phenyl]silane

Molecular Formula

C13H19F3O3Si

Molecular Weight

308.37 g/mol

InChI

InChI=1S/C13H19F3O3Si/c1-4-17-20(18-5-2,19-6-3)12-9-7-11(8-10-12)13(14,15)16/h7-10H,4-6H2,1-3H3

InChI Key

PBTDWUVVCOLMFE-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=C(C=C1)C(F)(F)F)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C(F)(F)F)(OCC)OCC

Precursor for Modified Siloxane Polymers

TEOTFMS serves as a key building block for synthesizing various organosilicon polymers with desirable characteristics. The presence of the trifluoromethyl group (CF3) introduces electron-withdrawing properties, influencing the polymer's electrical and chemical behavior []. Additionally, the ethoxy groups (OC2H5) can be readily modified to introduce different functionalities, allowing for the creation of tailor-made siloxane polymers for specific applications [].

Here are some examples of TEOTFMS-derived polymers studied in research:

  • Silicones with high thermal stability: TEOTFMS units can be incorporated into silicone backbones to enhance their resistance to high temperatures []. This property makes them valuable for applications in electronics, aerospace, and harsh environments.
  • Siloxane coatings with improved weather resistance: The trifluoromethyl group in TEOTFMS can contribute to the hydrophobicity and UV resistance of siloxane coatings, making them suitable for protecting surfaces from harsh weather conditions [].

Functionalization of Surfaces

TEOTFMS can be employed to modify the surface properties of various materials. The triethoxy groups can react with surface hydroxyl groups, forming a covalent bond and introducing new functionalities. This technique is particularly useful for:

  • Creating hydrophobic surfaces: The presence of the ethyl groups (C2H5) in TEOTFMS imparts hydrophobicity to the modified surface, repelling water and improving water resistance [].
  • Introducing reactive groups for further modification: The ethoxy groups can be transformed into other functional groups, such as amines, epoxides, or thiols, allowing for the attachment of various molecules onto the surface [].

Surface modification with TEOTFMS finds applications in diverse research areas, including:

  • Microfluidics: TEOTFMS can be used to create hydrophobic microfluidic channels for manipulating and analyzing liquids [].
  • Biosensors: Surface functionalization with TEOTFMS can be employed to create biosensor surfaces that selectively bind with specific biomolecules [].

Triethoxy[4-(trifluoromethyl)phenyl]silane is an organosilicon compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, alongside three ethoxy groups bonded to silicon. Its chemical formula is C₁₃H₁₉F₃O₃Si, and it is known for its unique properties that make it suitable for various applications in materials science and chemistry. The trifluoromethyl group enhances the compound's hydrophobicity and thermal stability, making it valuable in coatings and surface treatments .

While extensive safety data is limited, some general precautions are advisable due to the presence of ethoxy groups:

  • Flammability: TEOTFMS is likely flammable due to the organic ethoxy groups.
  • Reactivity: Avoid contact with strong oxidizers, which can cause fire or explosion [].
  • Toxicity: Data not readily available, but handle with standard laboratory procedures for organic chemicals, including wearing gloves, eye protection, and working in a well-ventilated area [].

  • Substitution Reactions: The ethoxy groups can be replaced by other nucleophiles, allowing for the formation of different silane derivatives.
  • Hydrolysis: In the presence of water, triethoxy[4-(trifluoromethyl)phenyl]silane can undergo hydrolysis to form silanol compounds, which can further condense to form siloxanes .
  • Cross-Coupling Reactions: This compound can act as a silicon nucleophile in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of more complex organosilicon compounds .

Triethoxy[4-(trifluoromethyl)phenyl]silane can be synthesized through various methods:

  • Direct Reaction: A common method involves reacting silicon tetrachloride with chlorobenzene and trifluoromethyl bromide under controlled conditions. This reaction typically requires a catalyst and specific temperature settings to achieve optimal yields.
  • Sol-Gel Process: This method involves hydrolysis and condensation reactions of silane precursors to form silica-based materials, which may incorporate triethoxy[4-(trifluoromethyl)phenyl]silane as a functionalizing agent .

Triethoxy[4-(trifluoromethyl)phenyl]silane finds applications in various fields:

  • Coatings: Its hydrophobic properties make it suitable for use in protective coatings that resist moisture and corrosion.
  • Adhesives: The compound enhances adhesion properties when used in silicone-based adhesives.
  • Surface Modifications: It is employed in modifying surfaces to improve their chemical resistance and durability .

Several compounds share structural similarities with triethoxy[4-(trifluoromethyl)phenyl]silane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
TriethoxysilaneContains three ethoxy groups without trifluoromethylMore hydrophilic due to lack of fluorine
PhenyltrimethoxysilaneContains three methoxy groupsGenerally more reactive due to methoxy groups
TrichlorosilaneContains three chlorine atomsHighly reactive; used primarily in synthesis
TrimethoxysilaneContains three methoxy groupsSimilar reactivity profile but less stable

Triethoxy[4-(trifluoromethyl)phenyl]silane is unique due to its trifluoromethyl group, which imparts distinct properties such as increased hydrophobicity and thermal stability compared to other silanes.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Triethoxy[4-(trifluoromethyl)phenyl]silane

Dates

Modify: 2023-08-16
Shin et al. Iridium-catalysed arylation of C-H bonds enabled by oxidatively induced reductive elimination. Nature Chemistry, doi: 10.1038/nchem.2900, published online 11 December 2017

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